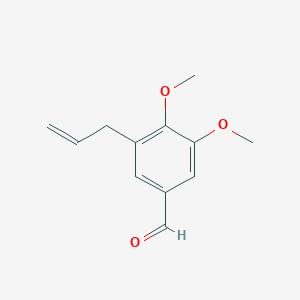

3-Allyl-4,5-dimethoxy-benzaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3,4-dimethoxy-5-prop-2-enylbenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-4-5-10-6-9(8-13)7-11(14-2)12(10)15-3/h4,6-8H,1,5H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBLUJEZNJVZMKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1OC)CC=C)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60389767 | |

| Record name | 3-Allyl-4,5-dimethoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67483-49-2 | |

| Record name | Benzaldehyde, 3,4-dimethoxy-5-(2-propen-1-yl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67483-49-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Allyl-4,5-dimethoxy-benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60389767 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Allyl-4,5-dimethoxy-benzaldehyde from Eugenol

Abstract

This technical guide provides a comprehensive overview of a viable multi-step synthetic pathway for the transformation of eugenol, a readily available natural product, into 3-Allyl-4,5-dimethoxy-benzaldehyde. This target molecule holds potential as a versatile building block in the synthesis of complex molecular scaffolds and pharmaceutical intermediates. The described synthesis is a multi-stage process involving key transformations such as alkene isomerization, oxidative cleavage, aromatic substitution, and Claisen rearrangement. This document offers detailed experimental protocols for each critical step, presents quantitative data in structured tables for clarity, and includes graphical representations of the synthetic pathway and experimental workflows to aid in comprehension and replication.

Introduction

Eugenol (4-allyl-2-methoxyphenol) is the primary constituent of clove oil and serves as a valuable and renewable starting material for the synthesis of various fine chemicals and pharmaceuticals.[1] Its inherent chemical functionalities—a phenolic hydroxyl group, a methoxy group, and an allyl side chain—offer multiple reaction sites for chemical modification.[2] The target molecule, this compound, requires significant alteration of eugenol's original structure, including rearrangement of the aromatic substitution pattern. The synthetic strategy outlined herein proceeds through the conversion of eugenol to vanillin, which is then elaborated to the desired product. This pathway is designed to utilize well-established and high-yielding chemical reactions, making it a practical approach for laboratory-scale synthesis.

Overall Synthetic Pathway

The transformation of eugenol to this compound is accomplished via a nine-step synthetic sequence. The pathway begins with the conversion of eugenol into the key intermediate, 4-hydroxy-3,5-dimethoxybenzaldehyde (syringaldehyde). This intermediate is then allylated, subjected to a Claisen rearrangement to correctly position the allyl group, and finally methylated to yield the target compound.

Figure 1: Overall synthetic pathway from Eugenol to the target benzaldehyde.

Detailed Experimental Protocols and Data

This section provides detailed methodologies for each major transformation in the synthetic sequence. All quantitative data, including reaction conditions and yields, are summarized in tables for easy reference.

Stage 1: Synthesis of Vanillin from Eugenol

The initial stage involves the conversion of eugenol to vanillin in two steps: isomerization of the allyl group to a propenyl group (forming isoeugenol), followed by oxidative cleavage of the propenyl double bond.

Step 1: Isomerization of Eugenol to Isoeugenol

The isomerization of the terminal allyl double bond of eugenol to the more stable internal propenyl double bond of isoeugenol is a critical first step. While this can be achieved with strong bases, catalytic methods using transition metals offer higher efficiency and selectivity. Ruthenium complexes, such as RuCl₂(PPh₃)₃, have proven to be highly effective catalysts for this transformation.

Table 1: Isomerization of Eugenol with RuCl₂(PPh₃)₃ Catalyst

| Solvent | Temperature (°C) | Time (h) | Conversion (%) | Selectivity for trans-isoeugenol (%) |

|---|---|---|---|---|

| Ethanol | Reflux | 3 | 99.8 | 95.6 |

| iso-Propanol | Reflux | 3 | 99.8 | 95.2 |

| n-Butanol | Reflux | 3 | 99.5 | 92.2 |

| Toluene | Reflux | 3 | 97.5 | - |

Data sourced from reference.

Experimental Protocol:

-

In a round-bottom flask equipped with a reflux condenser, dissolve eugenol (1 equivalent) in ethanol.

-

Add the RuCl₂(PPh₃)₃ catalyst (typically 0.1-1 mol%).

-

Heat the mixture to reflux and maintain for 3 hours, monitoring the reaction progress by GC or TLC.

-

Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.

-

The crude isoeugenol can be purified by vacuum distillation or used directly in the next step.

Step 2: Oxidative Cleavage of Isoeugenol to Vanillin

The propenyl group of isoeugenol is cleaved to yield the aldehyde functionality of vanillin. Ozonolysis is a classic and effective method for this transformation.[3]

Experimental Protocol:

-

Dissolve isoeugenol (1 equivalent) in a suitable solvent, such as a mixture of methanol and dichloromethane, and cool the solution to -78 °C.

-

Bubble ozone gas through the solution until a blue color persists, indicating an excess of ozone.

-

Purge the solution with nitrogen or oxygen to remove excess ozone.

-

Add a reducing agent, such as zinc dust or dimethyl sulfide (reductive work-up), to quench the ozonide intermediate.[4]

-

Allow the mixture to warm to room temperature and stir for several hours.

-

Filter off any solids and wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude vanillin.

-

Purify the product by recrystallization or column chromatography.

Stage 2: Synthesis of Syringaldehyde from Vanillin

Vanillin is converted to syringaldehyde (4-hydroxy-3,5-dimethoxybenzaldehyde) via a two-step bromination and methoxylation sequence. This route is efficient and provides the necessary 3,5-dimethoxy substitution pattern for the subsequent steps.[5]

Table 2: Synthesis of Syringaldehyde from Vanillin

| Step | Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Bromination | Br₂ | Acetic Acid | Room Temp. | 1 | 95 |

| Methoxylation | NaOMe, CuCl₂ | Methanol/DMF | 100 | 1 | 83 |

Data sourced from reference[5].

Experimental Protocol: 5-Bromovanillin Synthesis

-

Dissolve vanillin (1 equivalent) in glacial acetic acid.

-

Slowly add bromine (1.1 equivalents) to the solution with stirring at room temperature.

-

Stir the mixture for 1 hour.

-

Dilute the reaction mixture with ice water to precipitate the product.

-

Filter the solid, wash with water, and dry to obtain 5-bromovanillin.[5]

Experimental Protocol: Syringaldehyde Synthesis

-

Prepare sodium methoxide by dissolving freshly cut sodium metal in dry methanol. Distill off a portion of the methanol to ensure anhydrous conditions.

-

Add 5-bromovanillin (1 equivalent), anhydrous copper(II) chloride (0.4 equivalents), and dimethylformamide (DMF) to the sodium methoxide solution.[5]

-

Heat the mixture to 100 °C for 1 hour, distilling off methanol during the reaction.

-

Cool the mixture, dilute with water, and acidify with HCl.

-

Extract the product with ethyl acetate, wash the organic layer with water, dry over magnesium sulfate, and evaporate the solvent to yield crude syringaldehyde.[5]

-

Purify by recrystallization.

Stage 3: Synthesis of this compound

The final stage involves the introduction of the allyl group and its rearrangement to the correct position, followed by a final methylation.

Figure 2: Experimental workflow for the final stage of the synthesis.

Step 7: Allylation of Syringaldehyde

The free phenolic hydroxyl group of syringaldehyde is etherified with allyl bromide in a standard Williamson ether synthesis.

Experimental Protocol:

-

In a round-bottom flask, suspend syringaldehyde (1 equivalent) and anhydrous potassium carbonate (1.5 equivalents) in dry acetone.

-

Add allyl bromide (1.2 equivalents) and heat the mixture to reflux for 8-12 hours.[6]

-

Monitor the reaction by TLC. Upon completion, cool the mixture and filter off the potassium carbonate.

-

Remove the acetone under reduced pressure.

-

Dissolve the residue in ether or ethyl acetate, wash with 10% NaOH solution and then water.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate to yield 4-(allyloxy)-3,5-dimethoxybenzaldehyde, which can be purified by column chromatography if necessary.

Step 8: Claisen Rearrangement

This is the key step to install the allyl group at the C-3 position. The reaction involves heating the allyl ether intermediate in a high-boiling solvent.[7]

Table 3: Claisen Rearrangement and Final Methylation

| Step | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|---|

| Claisen Rearrangement | - | NMP | 200 | 3 | ~92 |

| Methylation | (CH₃)₂SO₄, NaOH | CH₂Cl₂/H₂O | Room Temp. | 16 | ~96 |

Yields are estimated based on similar reactions.[5][7]

Experimental Protocol:

-

Dissolve 4-(allyloxy)-3,5-dimethoxybenzaldehyde (1 equivalent) in N-methylpyrrolidone (NMP).

-

Heat the solution to 200 °C under a nitrogen atmosphere for 3 hours.[7]

-

Cool the reaction mixture, dilute with water, and extract the product with dichloromethane.

-

Combine the organic phases, wash with saturated NaCl solution, and dry over anhydrous sodium sulfate.

-

Evaporate the solvent and purify the crude product by column chromatography to obtain 3-allyl-4-hydroxy-5-methoxybenzaldehyde.[7]

Step 9: Methylation of 3-Allyl-4-hydroxy-5-methoxybenzaldehyde

The final step is the methylation of the newly formed phenolic hydroxyl group to yield the target molecule. A phase-transfer catalysis method is effective for this transformation.[5]

Experimental Protocol:

-

Vigorously stir a mixture of 3-allyl-4-hydroxy-5-methoxybenzaldehyde (1 equivalent), sodium hydroxide (2.5 equivalents), dimethyl sulfate (1.5 equivalents), and a phase-transfer catalyst (e.g., Adogen 464) in a biphasic system of dichloromethane and water.[5]

-

Continue stirring at room temperature for 16 hours.

-

Separate the organic layer and extract the aqueous layer with dichloromethane.

-

Combine the organic extracts, wash thoroughly with aqueous ammonium hydroxide, then with water.

-

Dry the solution with magnesium sulfate, filter, and evaporate the solvent in vacuo to yield the final product, this compound.

-

The product can be further purified by vacuum distillation or column chromatography.

Conclusion

This technical guide details a robust and logical synthetic route for the preparation of this compound starting from eugenol. By leveraging a series of well-documented chemical transformations, including isomerization, oxidative cleavage, electrophilic aromatic substitution, and a key Claisen rearrangement, the target compound can be synthesized in a predictable manner. The provided protocols and tabulated data offer a solid foundation for researchers to replicate and potentially optimize this synthesis for applications in drug discovery and materials science. This work underscores the utility of eugenol as a versatile, bio-based platform chemical for accessing complex and valuable aromatic compounds.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Synthesis of 3,4,5-Trimethoxybenzaldehyde from Vanillin - [www.rhodium.ws] [chemistry.mdma.ch]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. 3-ALLYL-4-HYDROXY-5-METHOXY-BENZALDEHYDE synthesis - chemicalbook [chemicalbook.com]

A Technical Guide to 3-Allyl-4,5-dimethoxy-benzaldehyde: Physicochemical Properties, Synthesis, and Biological Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties, a proposed synthetic route, and the potential biological activities of 3-Allyl-4,5-dimethoxy-benzaldehyde (CAS No. 67483-49-2). Due to the limited availability of direct experimental data for this specific compound, this guide leverages information on structurally related analogs to provide a thorough and practical resource for researchers.

Physicochemical Properties

This compound is a substituted aromatic aldehyde with the molecular formula C₁₂H₁₄O₃.[1] Its structure, featuring an allyl group and two methoxy groups on the benzaldehyde core, suggests its potential as a versatile intermediate in organic synthesis.[1]

Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 67483-49-2 | [2][3][4] |

| Molecular Formula | C₁₂H₁₄O₃ | [1] |

| Molecular Weight | 206.24 g/mol | [1] |

| Appearance | White to light yellow crystalline solid | [1] |

| Melting Point | 35-38 °C | [1] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. | [1] |

Comparative Physicochemical Data of Structurally Related Compounds

To provide a broader context, the following table compares the physicochemical properties of this compound with some of its structural analogs.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |

| 3,4,5-Trimethoxybenzaldehyde | C₁₀H₁₂O₄ | 196.20 | 73 | 337.6 |

| 3,4-Dimethoxybenzaldehyde (Veratraldehyde) | C₉H₁₀O₃ | 166.17 | 40-43 | 281 |

| 3,5-Dimethoxybenzaldehyde | C₉H₁₀O₃ | 166.17 | 45-48 | 151 / 16 mmHg |

| 3-Allyl-4-ethoxy-5-methoxy-benzaldehyde | C₁₃H₁₆O₃ | 220.26 | - | - |

Proposed Synthesis of this compound

A plausible synthetic route for this compound can be designed starting from the readily available 3,4,5-trimethoxybenzaldehyde. The proposed synthesis involves a selective demethylation, followed by a Williamson ether synthesis to introduce the allyl group.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocols

Step 1: Selective Demethylation of 3,4,5-Trimethoxybenzaldehyde

-

Objective: To selectively remove the methyl group at the 3-position to yield 3-hydroxy-4,5-dimethoxybenzaldehyde.

-

Materials: 3,4,5-trimethoxybenzaldehyde, a selective demethylating agent (e.g., boron tribromide or L-selectride), anhydrous dichloromethane (DCM), and appropriate workup reagents (e.g., methanol, water, hydrochloric acid).

-

Procedure:

-

Dissolve 3,4,5-trimethoxybenzaldehyde in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., -78 °C or 0 °C, depending on the reagent).

-

Slowly add one equivalent of the demethylating agent.

-

Allow the reaction to stir at low temperature and then warm to room temperature, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by the slow addition of methanol, followed by water or dilute hydrochloric acid.

-

Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Williamson Ether Synthesis to form this compound

-

Objective: To introduce the allyl group via O-allylation of the phenolic hydroxyl group.

-

Materials: 3-hydroxy-4,5-dimethoxybenzaldehyde, allyl bromide, potassium carbonate (K₂CO₃), and acetone.

-

Procedure:

-

To a solution of 3-hydroxy-4,5-dimethoxybenzaldehyde in acetone, add an excess of anhydrous potassium carbonate.

-

Add a slight excess (1.1-1.2 equivalents) of allyl bromide to the suspension.

-

Stir the reaction mixture at room temperature or gentle heat (50-60 °C) and monitor its progress by TLC.

-

Once the starting material is consumed, filter off the potassium carbonate.

-

Remove the acetone under reduced pressure.

-

Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude this compound.

-

If necessary, purify the final product by column chromatography or distillation under reduced pressure.

-

Potential Biological Activities and Experimental Protocols

While direct biological studies on this compound are not widely reported, its structural similarity to other bioactive benzaldehyde derivatives, such as eugenol and vanillin, suggests potential antioxidant and anti-inflammatory properties. The following are standard protocols to evaluate these potential activities.

Antioxidant Activity: DPPH Radical Scavenging Assay

This assay measures the ability of a compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.[5]

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol).

-

Prepare a series of dilutions of the test compound.

-

Prepare a fresh solution of DPPH in the same solvent (e.g., 0.1 mM).

-

In a 96-well plate, add a specific volume of each dilution of the test compound to the wells.

-

Add the DPPH solution to each well to initiate the reaction.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance of the solution using a spectrophotometer at approximately 517 nm.

-

Ascorbic acid or Trolox can be used as a positive control.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: (A_control - A_sample) / A_control * 100, where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

Anti-inflammatory Activity: LPS-Induced Nitric Oxide (NO) Production in Macrophages

This assay assesses the potential of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophage cells (e.g., RAW 264.7).

-

Signaling Pathway:

Caption: Simplified LPS-induced nitric oxide production pathway.

-

Protocol:

-

Culture RAW 264.7 macrophage cells in a suitable medium (e.g., DMEM with 10% FBS).

-

Seed the cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Determine the concentration of nitrite (a stable product of NO) in the supernatant using the Griess reagent.

-

Measure the absorbance at approximately 540 nm.

-

A standard curve using sodium nitrite is prepared to quantify the nitrite concentration.

-

Cell viability should be assessed in parallel (e.g., using an MTT assay) to ensure that the observed reduction in NO production is not due to cytotoxicity.

-

Conclusion

This compound is a compound with interesting structural features that make it a valuable target for synthesis and biological evaluation. This guide provides a foundational resource for researchers by consolidating available physicochemical data, proposing a detailed synthetic pathway, and outlining standard experimental protocols for assessing its potential antioxidant and anti-inflammatory activities. Further experimental validation is necessary to fully characterize this compound and explore its potential applications in drug discovery and development.

References

- 1. 3-Allyl-4,5-dimethoxybenzaldehyde 95% Supplier in Mumbai, 3-Allyl-4,5-dimethoxybenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]

- 2. This compound | 67483-49-2 [chemicalbook.com]

- 3. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 4. This compound CAS#: 67483-49-2 [m.chemicalbook.com]

- 5. acmeresearchlabs.in [acmeresearchlabs.in]

An In-depth Technical Guide to the Predicted ¹H and ¹³C NMR Spectral Data of 3-Allyl-4,5-dimethoxy-benzaldehyde

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction

3-Allyl-4,5-dimethoxy-benzaldehyde is a substituted aromatic aldehyde with potential applications in organic synthesis, medicinal chemistry, and materials science. Accurate structural elucidation is paramount for its use in these fields, and Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose. This technical guide provides a detailed prediction of the ¹H and ¹³C NMR spectral data for this compound, based on established principles of NMR spectroscopy and comparative analysis with similar molecules.

Predicted NMR Spectral Data

The following tables summarize the predicted chemical shifts (δ) in parts per million (ppm), multiplicities, and assignments for the protons and carbons of this compound. These predictions are derived from the analysis of related compounds, including various substituted benzaldehydes. The numbering convention used for the assignments corresponds to the molecular structure diagram provided in a subsequent section.

Table 1: Predicted ¹H NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~9.85 | Singlet (s) | 1H | H-7 (Aldehyde) |

| ~7.05 | Singlet (s) | 1H | H-6 |

| ~6.95 | Singlet (s) | 1H | H-2 |

| ~5.90-6.05 | Multiplet (m) | 1H | H-9 |

| ~5.05-5.15 | Multiplet (m) | 2H | H-10 |

| ~3.90 | Singlet (s) | 3H | H-12 (OCH₃) |

| ~3.85 | Singlet (s) | 3H | H-13 (OCH₃) |

| ~3.40 | Doublet (d) | 2H | H-8 |

Table 2: Predicted ¹³C NMR Spectral Data of this compound (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~191.5 | C-7 (Aldehyde) |

| ~153.0 | C-4 |

| ~148.0 | C-5 |

| ~137.0 | C-9 |

| ~132.0 | C-1 |

| ~129.0 | C-3 |

| ~116.0 | C-10 |

| ~112.0 | C-6 |

| ~108.0 | C-2 |

| ~56.5 | C-12 (OCH₃) |

| ~56.0 | C-13 (OCH₃) |

| ~34.0 | C-8 |

Molecular Structure and NMR Assignments

The following diagram illustrates the molecular structure of this compound with the numbering scheme used for the NMR data assignment.

Mass Spectrometry Analysis of 3-Allyl-4,5-dimethoxy-benzaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mass spectrometric behavior of 3-Allyl-4,5-dimethoxy-benzaldehyde (Molecular Weight: 206.24 g/mol ). Due to the absence of direct experimental mass spectra in publicly available literature, this document presents a predictive analysis based on established fragmentation principles of aromatic aldehydes, methoxybenzenes, and allyl-substituted aromatic compounds. The information herein is intended to serve as a robust reference for the identification, characterization, and quality control of this compound in a research and development setting.

Predicted Electron Ionization (EI) Mass Spectrum

Under typical Gas Chromatography-Mass Spectrometry (GC-MS) conditions utilizing electron ionization (EI) at 70 eV, this compound is expected to produce a characteristic fragmentation pattern. The primary ionization event involves the removal of an electron to form the molecular ion ([M]+•) at a mass-to-charge ratio (m/z) of 206. Subsequent fragmentation is dictated by the molecule's functional groups: the aldehyde, the two methoxy groups, and the allyl substituent on the aromatic ring.

The predicted major fragment ions, their proposed structures, and plausible relative abundances are summarized in the table below. The fragmentation pathways are driven by the formation of stable carbocations, often involving resonance stabilization from the aromatic ring.

Table 1: Predicted Mass Spectrometry Data (EI-MS)

| m/z (Predicted) | Proposed Ion Structure | Fragmentation Pathway | Predicted Relative Abundance (%) |

| 206 | [C₁₂H₁₄O₃]+• | Molecular Ion (M+•) | 65 |

| 205 | [C₁₂H₁₃O₃]+ | [M - H]+ (Loss of aldehydic H•) | 95 |

| 191 | [C₁₁H₁₁O₃]+ | [M - CH₃]+ (Loss of methyl radical from a methoxy group) | 100 |

| 177 | [C₁₁H₁₃O₂]+ | [M - CHO]+ (Loss of formyl radical) | 30 |

| 163 | [C₁₀H₇O₃]+ | [M - CH₃ - CO]+ (Loss of CO from m/z 191) | 45 |

| 165 | [C₉H₉O₃]+ | [M - C₃H₅]+ (Loss of allyl radical) | 20 |

| 152 | [C₉H₈O₂]+• | [M - C₃H₅ - H - CO]+• (Complex rearrangement) | 15 |

| 77 | [C₆H₅]+ | Phenyl Cation (from extensive fragmentation of the ring) | 10 |

Key Fragmentation Pathways

The fragmentation of this compound is initiated from the molecular ion (m/z 206). The most probable fragmentations involve the loss of small, stable neutral radicals or molecules, leading to the formation of resonance-stabilized cations.

-

α-Cleavage: The loss of a hydrogen radical from the aldehyde group is a characteristic fragmentation for aromatic aldehydes, leading to a highly stable acylium ion at m/z 205 ([M-H]⁺).[1][2]

-

Loss of a Methyl Radical: Cleavage of a C-O bond in one of the methoxy groups results in the loss of a methyl radical (•CH₃), yielding the base peak at m/z 191 . This ion is significantly stabilized by resonance.

-

Decarbonylation: The fragment ion at m/z 191 can subsequently lose a molecule of carbon monoxide (CO) to form the ion at m/z 163 .

-

Loss of the Formyl Radical: Cleavage of the bond between the aromatic ring and the aldehyde group results in the loss of the formyl radical (•CHO), producing an ion at m/z 177 .[2]

-

Loss of the Allyl Group: Cleavage of the bond connecting the allyl group to the benzene ring results in the loss of an allyl radical (•C₃H₅), giving rise to a fragment at m/z 165 .

The predicted fragmentation cascade is visualized in the diagram below.

Caption: Predicted EI fragmentation pathway for this compound.

Experimental Protocol: GC-MS Analysis

This section provides a detailed, generalized protocol for the analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS). Parameters should be optimized based on the specific instrumentation available.

3.1. Sample Preparation

-

Standard Solution: Prepare a 1 mg/mL stock solution of this compound in a volatile organic solvent such as ethyl acetate or dichloromethane.

-

Working Solution: Dilute the stock solution to a final concentration of 1-10 µg/mL using the same solvent.

-

Filtration: Filter the working solution through a 0.22 µm syringe filter to remove any particulate matter before injection.

3.2. Instrumentation and Conditions

-

Gas Chromatograph: Agilent 8890 GC System (or equivalent).

-

Mass Spectrometer: Agilent 5977B MSD (or equivalent).

-

Injector: Split/Splitless inlet.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250°C.

-

Injection Mode: Splitless (or split 10:1, depending on concentration).

-

Carrier Gas: Helium, constant flow rate of 1.0 mL/min.

-

GC Column: HP-5ms (or equivalent non-polar column), 30 m x 0.25 mm i.d., 0.25 µm film thickness.

-

Oven Temperature Program:

-

Initial temperature: 80°C, hold for 2 minutes.

-

Ramp 1: 10°C/min to 200°C.

-

Ramp 2: 20°C/min to 280°C, hold for 5 minutes.

-

-

MS Transfer Line Temperature: 280°C.

-

Ion Source: Electron Ionization (EI).

-

Ion Source Temperature: 230°C.

-

Ionization Energy: 70 eV.

-

Mass Range: m/z 40-400.

-

Solvent Delay: 3-5 minutes (to prevent filament damage from the solvent peak).

3.3. Data Analysis

-

Total Ion Chromatogram (TIC): Identify the peak corresponding to this compound.

-

Mass Spectrum: Extract the mass spectrum from the apex of the target peak.

-

Interpretation: Compare the experimental mass spectrum with the predicted fragmentation data (Table 1) and pathway (Section 2).

-

Library Search: Perform a search against a commercial mass spectral library (e.g., NIST, Wiley) to identify or confirm the compound, though a perfect match may not be available for this specific molecule.

The general workflow for this analytical process is depicted below.

Caption: General experimental workflow for GC-MS analysis.

References

Solubility Profile of 3-Allyl-4,5-dimethoxy-benzaldehyde in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Allyl-4,5-dimethoxy-benzaldehyde is a substituted aromatic aldehyde with potential applications in the pharmaceutical, fragrance, and agrochemical industries. A thorough understanding of its solubility in various organic solvents is critical for its synthesis, purification, formulation, and application. This technical guide provides a comprehensive overview of the solubility of this compound, including qualitative data, comparative solubility of structurally similar compounds, and detailed experimental protocols for quantitative solubility determination.

Predicted Physicochemical Properties and Qualitative Solubility

Direct experimental data on the quantitative solubility of this compound is not extensively available in public literature. However, based on its molecular structure, its solubility characteristics can be predicted. The key structural features influencing its solubility are:

-

Aromatic Ring: The benzene ring is a nonpolar moiety that contributes to the compound's hydrophobicity.

-

Aldehyde Group (-CHO): The carbonyl group is polar and can act as a hydrogen bond acceptor, imparting some degree of polarity.

-

Methoxy Groups (-OCH₃): These ether linkages are polar, but the lone pairs on the oxygen atoms are somewhat sterically hindered. The alkyl portions are nonpolar.

-

Allyl Group (-CH₂CH=CH₂): This nonpolar hydrocarbon chain increases the lipophilicity of the molecule.

Based on these features, this compound is predicted to have limited aqueous solubility and good solubility in a range of organic solvents.[1] Qualitative assessments indicate that this compound is soluble in organic solvents such as ethanol, ether, and chloroform.[2]

Comparative Solubility of Structurally Related Compounds

To provide a reasonable estimation of the solubility of this compound, the following table summarizes the solubility data for structurally analogous compounds.

| Compound | Solvent | Temperature (°C) | Solubility |

| Benzaldehyde | Ethanol | Room Temp. | Miscible[3] |

| Diethyl Ether | Room Temp. | Highly Soluble[4] | |

| Chloroform | Room Temp. | Highly Soluble[4] | |

| Water | 25 | 6,950 mg/L[3] | |

| Vanillin (4-hydroxy-3-methoxybenzaldehyde) | Ethanol (95%) | 20 | 1 in 2 parts solvent[5] |

| Ether | 20 | Soluble[5] | |

| Chloroform | 20 | Soluble[5] | |

| Water | 25 | 11,020 mg/L[6] | |

| 3,4-Dimethoxybenzaldehyde (Veratraldehyde) | Ethanol | - | Freely Soluble[7] |

| Diethyl Ether | - | Freely Soluble[7] | |

| Water | Hot | Soluble[7] | |

| Water | Cold | Insoluble[8] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for the empirical determination of the solubility of this compound in various organic solvents. This protocol is based on the static gravimetric method, a reliable and widely used technique.

Objective: To determine the equilibrium solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., ethanol, methanol, acetone, ethyl acetate, toluene, hexane)

-

Analytical balance (±0.0001 g)

-

Thermostatic shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.45 µm)

-

High-Performance Liquid Chromatography (HPLC) system (optional, for high-precision analysis)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Filtration:

-

After reaching equilibrium, allow the vials to stand undisturbed at the set temperature for at least 4 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe.

-

Immediately filter the supernatant through a 0.45 µm syringe filter into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

-

Gravimetric Analysis:

-

Weigh the vial containing the filtered saturated solution.

-

Evaporate the solvent from the vial under a gentle stream of nitrogen or in a vacuum oven at a temperature below the boiling point of the solvent and the melting point of the compound.

-

Once the solvent is completely removed, reweigh the vial containing the solid residue.

-

The mass of the dissolved solute can be determined by subtracting the initial weight of the empty vial from the final weight.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/L, mg/mL, or mole fraction.

-

Solubility (g/L) = (Mass of solute in g / Volume of solvent in L)

-

-

High-Precision Analysis (Optional):

-

For higher accuracy, the concentration of the solute in the filtered saturated solution can be determined using a validated HPLC method.[1]

-

This involves creating a calibration curve with standard solutions of known concentrations of this compound.

-

Experimental Workflow

Caption: Workflow for Quantitative Solubility Determination.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. 3-Allyl-4,5-dimethoxybenzaldehyde 95% Supplier in Mumbai, 3-Allyl-4,5-dimethoxybenzaldehyde 95% Trader, Maharashtra [chemicalmanufacturers.in]

- 3. Benzaldehyde | C6H5CHO | CID 240 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. solubilityofthings.com [solubilityofthings.com]

- 5. drugshouce.cn-bj.ufileos.com [drugshouce.cn-bj.ufileos.com]

- 6. Vanillin | C8H8O3 | CID 1183 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. 3,4-二甲氧基苯甲醛 99% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

An In-Depth Technical Guide to the Claisen Rearrangement for the Synthesis of Allylphenols

For Researchers, Scientists, and Drug Development Professionals

The Claisen rearrangement is a powerful and versatile[1][1]-sigmatropic rearrangement reaction that has become an indispensable tool in organic synthesis for the formation of carbon-carbon bonds. Specifically, the aromatic Claisen rearrangement of allyl aryl ethers provides a direct route to ortho-allylphenols, which are valuable intermediates in the synthesis of a wide range of biologically active molecules and natural products. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and applications of the Claisen rearrangement in the synthesis of allylphenols, with a focus on providing actionable data and methodologies for professionals in the field of drug development.

Core Principles of the Aromatic Claisen Rearrangement

The aromatic Claisen rearrangement is an intramolecular, concerted pericyclic reaction involving the thermal or Lewis acid-catalyzed rearrangement of an allyl phenyl ether to an ortho-allylphenol.[1][2][3] The reaction proceeds through a cyclic, six-membered transition state, leading to a dienone intermediate which then tautomerizes to the more stable aromatic phenol.[4]

Reaction Mechanism

The accepted mechanism involves a concerted[1][1]-sigmatropic shift where the allyl group migrates from the oxygen atom to the ortho position of the aromatic ring. This process involves the simultaneous breaking of the O-C bond of the ether and the formation of a new C-C bond at the ortho position.[4] The initial product is a non-aromatic cyclohexadienone, which rapidly undergoes enolization to restore aromaticity and yield the final ortho-allylphenol product.[4]

If both ortho positions on the aromatic ring are substituted, the allyl group can undergo a subsequent Cope rearrangement to migrate to the para position.[3]

Regioselectivity

The regioselectivity of the Claisen rearrangement of meta-substituted allyl aryl ethers is influenced by the electronic nature of the substituent. Generally, electron-donating groups favor migration to the position further from the meta-substituent, while electron-withdrawing groups direct the migration towards the meta-substituent.[3][5]

Experimental Protocols

Synthesis of Allyl Phenyl Ether (Starting Material)

The starting material for the Claisen rearrangement, allyl phenyl ether, is typically synthesized via the Williamson ether synthesis.

Materials:

-

Phenol

-

Allyl bromide

-

Potassium carbonate (K₂CO₃) or Sodium Hydroxide (NaOH)

-

Acetone or Dimethoxyethane (DME) as solvent

-

Diethyl ether

-

10% Sodium hydroxide solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

To a round-bottom flask equipped with a reflux condenser, add phenol (1.0 eq), potassium carbonate (1.5 eq), and acetone.

-

Stir the mixture and add allyl bromide (1.2 eq).

-

Heat the reaction mixture to reflux and maintain for 8-16 hours, monitoring the reaction progress by TLC.[6][7][8]

-

After completion, cool the mixture to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure to remove the solvent.

-

Dissolve the residue in diethyl ether and wash with 10% aqueous sodium hydroxide solution to remove any unreacted phenol, followed by a wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude allyl phenyl ether.

-

Purify the product by vacuum distillation.[7]

Thermal Claisen Rearrangement

This is the classic method for inducing the Claisen rearrangement.

Materials:

-

Allyl aryl ether

-

High-boiling point solvent (e.g., N,N-diethylaniline, 1,2-dichlorobenzene, or propylene carbonate) or neat (solvent-free)

Procedure:

-

Place the allyl aryl ether (1.0 eq) in a round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

If using a solvent, add the high-boiling point solvent. For a solvent-free reaction, proceed with the neat ether.

-

Heat the reaction mixture to a high temperature (typically 180-250 °C) under a nitrogen atmosphere.[2][4]

-

Monitor the reaction progress by TLC. Reaction times can vary from a few hours to over 40 hours depending on the substrate and temperature.[9]

-

Upon completion, cool the reaction mixture to room temperature.

-

If a solvent was used, it can be removed under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel to yield the desired allylphenol.[3]

Microwave-Assisted Claisen Rearrangement

Microwave irradiation can significantly accelerate the Claisen rearrangement, often leading to higher yields and shorter reaction times.[10][11]

Materials:

-

Allyl aryl ether

-

Microwave-safe reaction vessel

-

Solvent (e.g., N-methyl-2-pyrrolidone (NMP), dimethyl sulfoxide (DMSO)) or solvent-free

Procedure:

-

Place the allyl aryl ether (1.0 eq) and a suitable solvent (if any) into a microwave-safe reaction vessel equipped with a magnetic stir bar.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 220-300 °C) for a specified time (typically in the range of minutes to a few hours).[12]

-

After the reaction is complete, cool the vessel to room temperature.

-

Work-up the reaction mixture as described for the thermal rearrangement and purify the product by column chromatography.

Lewis Acid-Catalyzed Claisen Rearrangement

Lewis acids can catalyze the Claisen rearrangement at significantly lower temperatures than the thermal method.[13]

Materials:

-

Allyl aryl ether

-

Lewis acid (e.g., BCl₃, AlCl₃, TiCl₄, Cu(OTf)₂)

-

Anhydrous solvent (e.g., dichloromethane, chloroform)

Procedure:

-

Dissolve the allyl aryl ether (1.0 eq) in an anhydrous solvent in a flame-dried flask under a nitrogen atmosphere.

-

Cool the solution to the desired temperature (e.g., 0 °C or room temperature).

-

Add the Lewis acid catalyst (catalytic or stoichiometric amount) dropwise to the solution.

-

Stir the reaction mixture at the specified temperature and monitor its progress by TLC.

-

Upon completion, quench the reaction by the addition of water or a saturated aqueous solution of a suitable salt (e.g., NaHCO₃).

-

Extract the product with an organic solvent, wash the organic layer with brine, and dry it over an anhydrous drying agent.

-

Remove the solvent under reduced pressure and purify the product by column chromatography.

Quantitative Data

Regioselectivity of the Thermal Claisen Rearrangement of Meta-Substituted Allyl Phenyl Ethers

The following table summarizes the product ratios for the thermal Claisen rearrangement of various meta-substituted allyl phenyl ethers, demonstrating the influence of the electronic nature of the substituent on the regioselectivity. Isomer A refers to migration to the less sterically hindered ortho position (C6), while Isomer B refers to migration to the more sterically hindered ortho position (C2).

| Entry | R¹ (meta-Substituent) | Product Ratio (A:B) |

| 1 | Me | 1.0:1.2 |

| 2 | OMe | 2.1:1.0 |

| 3 | F | 1.0:1.6 |

| 4 | Cl | 1.0:1.8 |

| 5 | Br | 1.0:1.9 |

| 6 | I | 1.0:1.7 |

| 7 | CF₃ | 1.0:2.0 |

| 8 | CN | 1.0:2.1 |

| 9 | NO₂ | 1.0:1.6 |

| 10 | Ph | 1.0:1.3 |

| 11 | i-Pr | 1.4:1.0 |

| 12 | t-Bu | 1.7:1.0 |

| 13 | OAc | 1.0:1.4 |

Data adapted from Möller, W. T. et al. Molecules 2021, 26(11), 3195.[5]

Comparison of Thermal and Microwave-Assisted Rearrangement of Allyloxyarenes

The use of propylene carbonate as a green solvent in thermal rearrangements and the application of microwave irradiation can significantly improve yields and reduce reaction times.

| Entry | Substrate | Thermal (DCB, Yield, Time) | Thermal (Propylene Carbonate, Yield, Time) |

| 1 | Allyl phenyl ether | 55% (40 h) | 73% (5 h) |

| 2 | 1-Allyloxynaphthalene | 70% (10 h) | 80% (1 h) |

| 3 | 4-Allyloxy-3-methylbenzaldehyde | 74% (2 h) | 82% (2 h) |

| 4 | 4-Allyloxy-3-methoxybenzaldehyde | 70% (10 h) | 77% (4 h) |

Data adapted from Silgado-Gómez, K. N. et al. Mediterr. J. Chem. 2018, 6(6), 208-219.[9]

Visualizations

Reaction Mechanism and Signaling Pathways

Caption: Mechanism of the aromatic Claisen rearrangement.

Experimental Workflow

Caption: General experimental workflow for allylphenol synthesis.

Regioselectivity in Meta-Substituted Systems

Caption: Regioselectivity based on substituent effects.

Applications in Drug Development

Allylphenols are key structural motifs found in numerous natural products and synthetic compounds with a wide range of biological activities, including antimicrobial, antioxidant, anti-inflammatory, and anticancer properties. The Claisen rearrangement provides a robust and reliable method for introducing the allyl group, which can then be further functionalized to generate diverse libraries of compounds for drug discovery programs. The ability to control regioselectivity through substituent effects and reaction conditions makes this rearrangement a valuable tool for the targeted synthesis of complex molecules with potential therapeutic applications.

This guide provides a foundational understanding and practical protocols for the implementation of the Claisen rearrangement in the synthesis of allylphenols. The provided data and visualizations aim to facilitate the application of this powerful reaction in research and development settings.

References

- 1. Allyl phenyl ether - Wikipedia [en.wikipedia.org]

- 2. how can you synthesize 2-allylphenol from phenol? | Filo [askfilo.com]

- 3. benchchem.com [benchchem.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Regioselectivity of the Claisen Rearrangement of Meta- and Para-Substituted Allyl Aryl Ethers [mdpi.com]

- 6. open.library.ubc.ca [open.library.ubc.ca]

- 7. prepchem.com [prepchem.com]

- 8. ias.ac.in [ias.ac.in]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. Microwave-assisted organic syntheses: microwave effect on intramolecular reactions – the Claisen rearrangement of allylphenyl ether and 1-allyloxy-4-methoxybenzene - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. Selective C‐7 Functionalization of Phenanthridines by Microwave‐Assisted Claisen Rearrangements of 8‐Allyloxyphenanthridines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. pubs.acs.org [pubs.acs.org]

theoretical properties of substituted benzaldehyde derivatives

An In-depth Technical Guide to the Theoretical Properties of Substituted Benzaldehyde Derivatives

This guide provides a comprehensive overview of the , tailored for researchers, scientists, and professionals in drug development. It covers key computational methodologies, structure-activity relationships, and experimental validation, presenting data in a structured and accessible format.

Introduction to Substituted Benzaldehydes

Substituted benzaldehydes are a class of organic compounds characterized by a benzene ring bearing a formyl group (-CHO) and one or more additional substituents. The nature and position of these substituents dramatically influence the molecule's electronic structure, reactivity, and biological activity. This versatility makes them valuable scaffolds in medicinal chemistry and materials science. Theoretical and computational studies are crucial for understanding these properties at a molecular level, enabling the rational design of novel derivatives with desired functionalities, from targeted enzyme inhibitors to potent antioxidants.

Theoretical and Computational Methodologies

The study of substituted benzaldehydes heavily relies on computational chemistry to predict their properties and interaction with biological systems. Key methodologies include:

-

Quantitative Structure-Activity Relationship (QSAR): QSAR models are statistical models that correlate the chemical structure of a compound with its biological activity.[1] For benzaldehyde derivatives, 2D-QSAR uses physicochemical parameters like Hammett constants (σ), hydrophobicity (π), and steric effects (molar refractivity), while 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) use 3D steric and electrostatic fields to build predictive models.[1][2] These models are instrumental in predicting the activity of new compounds and guiding synthesis efforts.[3][4]

-

Molecular Docking: This computational technique predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, typically a protein receptor.[5] For benzaldehyde derivatives, docking studies elucidate binding modes and interactions with active sites of enzymes like phenoloxidase, acetylcholinesterase (AChE), and aldehyde dehydrogenases (ALDHs), providing insights into their inhibitory mechanisms.[3][5][6]

-

Density Functional Theory (DFT): DFT is a quantum mechanical modeling method used to investigate the electronic structure of molecules. It is frequently employed to calculate various electronic and geometric descriptors, such as HOMO-LUMO energy gaps, bond dissociation enthalpies (BDE), and rotational barriers, which are correlated with the compounds' reactivity and antioxidant potential.[7][8]

The general workflow for integrating these computational methods in drug discovery is illustrated below.

References

- 1. Quantitative structure–activity relationship - Wikipedia [en.wikipedia.org]

- 2. pharmacy180.com [pharmacy180.com]

- 3. 3D-QSAR and molecular docking studies of benzaldehyde thiosemicarbazone, benzaldehyde, benzoic acid, and their derivatives as phenoloxidase inhibitors. | Sigma-Aldrich [merckmillipore.com]

- 4. 3D-QSAR and molecular docking studies of benzaldehyde thiosemicarbazone, benzaldehyde, benzoic acid, and their derivatives as phenoloxidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis, Characterization, and Antioxidant Activity Evaluation of New N-Methyl Substituted Thiazole-Derived Polyphenolic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Structural Elucidation of Novel Benzaldehyde Compounds

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core analytical techniques and methodologies essential for the structural elucidation of novel benzaldehyde derivatives. Accurate characterization is fundamental to understanding structure-activity relationships (SAR) and advancing drug discovery and materials science. We present detailed experimental protocols, quantitative data summaries, and logical workflows to aid researchers in this critical process.

Core Analytical Techniques for Structural Elucidation

The unambiguous determination of a novel compound's structure relies on an integrated approach, primarily utilizing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray Crystallography.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the molecular structure of organic compounds in solution.[1] It provides detailed information about the carbon-hydrogen framework.

The electronic environment of each nucleus is highly sensitive to its position on the benzaldehyde scaffold, with substituent effects playing a major role.[2] Electron-donating groups (EDGs) like -OCH₃ increase electron density, shielding nearby protons and shifting their signals upfield (lower ppm). Conversely, electron-withdrawing groups (EWGs) like -NO₂ decrease electron density, deshielding protons and shifting their signals downfield (higher ppm).[2]

Table 1: Typical ¹H NMR Chemical Shifts (δ) for Substituted Benzaldehydes in CDCl₃

| Proton Type | Benzaldehyde (Unsubstituted) | Effect of Electron-Donating Group (EDG) | Effect of Electron-Withdrawing Group (EWG) |

|---|---|---|---|

| Aldehydic (-CHO) | ~10.0 ppm (singlet)[3] | Slight Upfield Shift (<10.0 ppm) | Slight Downfield Shift (>10.0 ppm) |

| Aromatic (ortho) | ~7.9 ppm (doublet) | Upfield Shift (<7.9 ppm) | Downfield Shift (>7.9 ppm) |

| Aromatic (meta) | ~7.5 ppm (triplet) | Upfield Shift (<7.5 ppm) | Variable Shift |

| Aromatic (para) | ~7.6 ppm (triplet) | Upfield Shift (<7.6 ppm) | Downfield Shift (>7.6 ppm) |

Table 2: Typical ¹³C NMR Chemical Shifts (δ) for Benzaldehyde in CDCl₃ [4]

| Carbon Type | Chemical Shift (ppm) | Rationale |

|---|---|---|

| Carbonyl (C=O) | ~191–194 | Highly deshielded due to electronegative oxygen and double bond character.[4] |

| Aromatic (ipso, C1) | ~136.5 | Attached to the electron-withdrawing aldehyde group. |

| Aromatic (para, C4) | ~134.4 | Influenced by resonance effects of the aldehyde group. |

| Aromatic (meta, C3/C5) | ~129.0 | Less affected by the substituent. |

| Aromatic (ortho, C2/C6) | ~29.7 | Shielded relative to other aromatic carbons. |

-

Sample Preparation: Dissolve 5-10 mg of the purified benzaldehyde compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved. Add a small amount of an internal standard, typically tetramethylsilane (TMS), which is set to 0.0 ppm.[3]

-

Spectrometer Setup: Insert the NMR tube into the spectrometer's probe. Lock the spectrometer on the deuterium signal of the solvent to stabilize the magnetic field.[2]

-

Shimming: Adjust the shim coils to optimize the homogeneity of the magnetic field, which is crucial for obtaining sharp, symmetrical peaks.[2]

-

Data Acquisition: Set the appropriate acquisition parameters.[2]

-

Pulse Angle: A 30° or 45° pulse is typical for routine ¹H spectra.

-

Acquisition Time: Generally 2-4 seconds.

-

Relaxation Delay: A 1-5 second delay between pulses to allow protons to return to their equilibrium state.

-

-

Data Processing: Perform a Fourier transform on the acquired Free Induction Decay (FID) signal. Phase the resulting spectrum and perform baseline correction. Integrate the peaks to determine the relative ratios of protons in different environments.

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of a compound and, through fragmentation analysis, offers valuable structural clues. It is often coupled with a separation technique like Gas Chromatography (GC-MS) for analyzing complex mixtures.[5]

Benzaldehyde and its derivatives undergo characteristic fragmentation upon electron impact (EI) ionization.[6]

Table 3: Common EI-MS Fragments for Benzaldehyde

| m/z (mass-to-charge) | Ion | Description |

|---|---|---|

| 106 | [M]⁺ | Molecular ion, corresponding to the intact molecule.[7] |

| 105 | [M-H]⁺ | Loss of the aldehydic hydrogen radical.[7] |

| 78 | [M-CO]⁺ | Loss of a neutral carbon monoxide molecule, forming a benzene-like fragment.[7] |

| 77 | [C₆H₅]⁺ | Phenyl cation, formed by cleavage of the C-C bond. This is often the base peak (most intense).[7] |

| 51 | [C₄H₃]⁺ | Loss of acetylene (C₂H₂) from the phenyl cation.[6] |

-

Sample Preparation: Prepare a dilute solution (e.g., 1 mg/mL) of the benzaldehyde compound in a volatile organic solvent such as dichloromethane or ethyl acetate.

-

Injection: Inject a small volume (typically 1 µL) of the sample into the GC inlet, which is heated to vaporize the sample.

-

Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., Helium) through a capillary column. The column's stationary phase separates compounds based on their boiling points and polarity. A temperature gradient program is typically used to elute compounds effectively.

-

Ionization: As compounds elute from the GC column, they enter the MS ion source. For structural elucidation, Electron Impact (EI) is a common ionization method, typically at 70 eV.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: A detector records the abundance of each ion, generating a mass spectrum for each eluting compound.

X-ray Crystallography

For compounds that can be crystallized, single-crystal X-ray crystallography provides the definitive, three-dimensional atomic arrangement in the solid state.[8] It is the gold standard for unambiguous structure confirmation and for studying intermolecular interactions like hydrogen and halogen bonding.[9][10]

The results of a crystallographic analysis are summarized in a standardized format.

Table 4: Example Crystallographic Data for a Disubstituted Benzaldehyde Derivative [8]

| Parameter | Value | Description |

|---|---|---|

| Chemical Formula | C₉H₁₀O₂ | The elemental composition of the molecule. |

| Crystal System | Monoclinic | The shape of the unit cell. |

| Space Group | P2₁/n | The symmetry elements within the unit cell. |

| a (Å) | 10.123 | Unit cell dimension. |

| b (Å) | 8.456 | Unit cell dimension. |

| c (Å) | 12.789 | Unit cell dimension. |

| β (°) | 98.45 | Unit cell angle. |

| Z | 4 | Number of molecules in the unit cell. |

-

Crystal Growth: High-quality single crystals are paramount. This is often achieved by slow evaporation of a saturated solution of the purified compound, vapor diffusion, or slow cooling.

-

Crystal Mounting: A suitable crystal (typically <0.5 mm) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. It is cooled (often to 100 K) to minimize thermal vibrations and exposed to a monochromatic X-ray beam. The crystal is rotated, and the diffraction pattern (intensities and positions of spots) is collected on a detector.[8]

-

Structure Solution: The collected data is processed to determine the unit cell parameters and reflection intensities. The initial crystal structure is solved using computational methods like direct methods.[8]

-

Structure Refinement: The initial atomic model is refined using a least-squares method to best fit the experimental diffraction data. Non-hydrogen atoms are refined anisotropically, and hydrogen atoms are typically placed in calculated positions.[8]

Integrated Workflow and Biological Context

Logical Workflow for Structural Elucidation

The elucidation of a novel compound is a systematic process. An initial hypothesis is formed using NMR and MS data, which is then unequivocally confirmed by X-ray crystallography if suitable crystals can be obtained.

Caption: General workflow for novel compound structural elucidation.

Biological Context: Inhibition of Signaling Pathways

Many benzaldehyde derivatives exhibit significant biological activity, including anti-inflammatory effects.[11] One key mechanism is the inhibition of the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, which is crucial in inflammation.

Caption: Inhibition of the MAPK signaling pathway by a benzaldehyde compound.[11]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 4. C7H6O C6H5CHO C-13 nmr spectrum of benzaldehyde analysis of chemical shifts ppm interpretation of 13C chemical shifts ppm of benzaldehyde C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scribd.com [scribd.com]

- 7. C7H6O C6H5CHO mass spectrum of benzaldehyde fragmentation pattern of m/z m/e ions for analysis and identification of benzaldehyde image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. benchchem.com [benchchem.com]

- 9. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 11. A new benzaldehyde from the coral-derived fungus Aspergillus terreus C23-3 and its anti-inflammatory effects via suppression of MAPK signaling pathway in RAW264.7 cells - PMC [pmc.ncbi.nlm.nih.gov]

chemical structure and properties of 3-Allyl-4,5-dimethoxy-benzaldehyde.

For Researchers, Scientists, and Drug Development Professionals

December 2025

Abstract

This technical guide provides a comprehensive overview of the chemical structure, properties, and potential applications of 3-Allyl-4,5-dimethoxy-benzaldehyde (CAS No: 67483-49-2). Due to the limited availability of published peer-reviewed data for this specific compound, this document combines information from commercial suppliers with comparative data from structurally similar benzaldehyde derivatives. This guide is intended to serve as a foundational resource for researchers and professionals in drug development and other scientific fields, offering insights into its physicochemical characteristics, a hypothetical synthesis protocol, and potential, yet unproven, biological activities based on related compounds.

Chemical Structure and Properties

This compound is an aromatic aldehyde characterized by a benzene ring substituted with an allyl group, two methoxy groups, and a formyl group.

Chemical Structure:

The structural features, including the aldehyde, allyl, and methoxy groups, suggest its potential as a versatile intermediate in organic synthesis.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of this compound. Data is sourced from commercial suppliers where available.

| Property | Value | Source |

| CAS Number | 67483-49-2 | Commercial Supplier |

| Molecular Formula | C12H14O3 | Commercial Supplier |

| Molecular Weight | 206.24 g/mol | Commercial Supplier |

| Appearance | White to light yellow crystalline solid | Commercial Supplier |

| Melting Point | 35-38 °C | Commercial Supplier |

| Boiling Point | Not available | - |

| Density | 1.135 g/cm³ | Commercial Supplier |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. | Commercial Supplier |

| pKa (Predicted) | Not available | - |

| LogP (Predicted) | Not available | - |

Spectroscopic Data

| Spectroscopy | Expected Peaks and Features |

| ¹H NMR | - Aldehyde proton (CHO): Singlet, ~9.8-10.0 ppm- Aromatic protons (Ar-H): Singlets or doublets, ~6.5-7.5 ppm- Allyl protons (-CH2-CH=CH2): Multiplets, ~3.4 ppm (CH2), ~5.0-6.0 ppm (=CH2, =CH)- Methoxy protons (-OCH3): Two singlets, ~3.8-4.0 ppm |

| ¹³C NMR | - Aldehyde carbon (C=O): ~190-195 ppm- Aromatic carbons: ~110-160 ppm- Allyl carbons: ~35 ppm (-CH2-), ~115 ppm (=CH2), ~135 ppm (=CH)- Methoxy carbons (-OCH3): ~55-60 ppm |

| Infrared (IR) | - C=O stretch (aldehyde): Strong, ~1680-1700 cm⁻¹- C-H stretch (aromatic): ~3000-3100 cm⁻¹- C-H stretch (aliphatic): ~2850-3000 cm⁻¹- C=C stretch (aromatic): ~1580-1600 cm⁻¹- C-O stretch (ether): ~1000-1300 cm⁻¹ |

| Mass Spectrometry | - Molecular ion peak (M+): m/z = 206.0943 (exact mass) |

Experimental Protocols

Hypothetical Synthesis of this compound

A plausible synthetic route for this compound involves a Claisen rearrangement of an allyl ether derivative of a corresponding phenol, followed by O-methylation. The following is a hypothetical, multi-step protocol based on established organic chemistry principles.

Step 1: Allylation of 3,4-dihydroxy-5-methoxybenzaldehyde

-

Reactants: 3,4-dihydroxy-5-methoxybenzaldehyde, allyl bromide, potassium carbonate, and acetone.

-

Procedure:

-

Dissolve 3,4-dihydroxy-5-methoxybenzaldehyde (1 equivalent) in acetone in a round-bottom flask.

-

Add potassium carbonate (2.2 equivalents) to the solution.

-

Add allyl bromide (1.1 equivalents) dropwise to the stirred mixture.

-

Reflux the reaction mixture for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the mixture to room temperature and filter to remove the inorganic salts.

-

Evaporate the solvent under reduced pressure to obtain the crude 4-(allyloxy)-3-hydroxy-5-methoxybenzaldehyde.

-

Step 2: Claisen Rearrangement

-

Reactant: 4-(allyloxy)-3-hydroxy-5-methoxybenzaldehyde.

-

Procedure:

-

Heat the crude product from Step 1 neat or in a high-boiling solvent (e.g., N,N-diethylaniline) to approximately 180-200 °C.

-

Maintain this temperature for 2-4 hours, monitoring the rearrangement by TLC.

-

Cool the reaction mixture and purify the product, 3-allyl-4,5-dihydroxybenzaldehyde, by column chromatography.

-

Step 3: O-Methylation

-

Reactants: 3-allyl-4,5-dihydroxybenzaldehyde, dimethyl sulfate, potassium carbonate, and acetone.

-

Procedure:

-

Dissolve the product from Step 2 (1 equivalent) in acetone.

-

Add potassium carbonate (2.5 equivalents) and dimethyl sulfate (2.2 equivalents).

-

Reflux the mixture for 6-8 hours until the reaction is complete (monitored by TLC).

-

Cool the reaction, filter off the solids, and concentrate the filtrate.

-

Purify the final product, this compound, by column chromatography.

-

Mandatory Visualization: Hypothetical Synthesis Workflow

Caption: Hypothetical synthesis workflow for this compound.

Spectroscopic Analysis Protocols

The following are general protocols for acquiring the spectroscopic data necessary for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Use a standard proton pulse program.

-

Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Set the spectral width to cover a range of at least 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Use a proton-decoupled pulse program.

-

A longer acquisition time and a greater number of scans will be necessary compared to ¹H NMR.

-

Set the spectral width to cover a range of 0-220 ppm.

-

-

Data Processing: Process the raw data (FID) using appropriate software to perform Fourier transform, phase correction, and baseline correction. Calibrate the chemical shifts using the solvent peak as a reference.

Infrared (IR) Spectroscopy

-

Sample Preparation: Prepare a thin film of the sample on a salt plate (e.g., NaCl or KBr) if it is a liquid, or prepare a KBr pellet if it is a solid.

-

Data Acquisition:

-

Obtain a background spectrum of the empty sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a dilute solution of the sample into the mass spectrometer via a suitable ionization method (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Data Acquisition: Acquire the mass spectrum in the appropriate mass range to observe the molecular ion and characteristic fragment ions.

-

Data Analysis: Determine the mass-to-charge ratio (m/z) of the molecular ion and analyze the fragmentation pattern to confirm the structure.

Biological Activity and Signaling Pathways (Comparative Analysis)

There is no specific biological activity or signaling pathway data available for this compound in the current scientific literature. However, the biological activities of other substituted benzaldehydes have been investigated. These compounds have been reported to exhibit a range of activities, including antioxidant, anti-inflammatory, and antimicrobial effects. The specific biological profile of this compound would need to be determined through dedicated experimental studies.

For context, some benzaldehyde derivatives are known to modulate inflammatory pathways. A potential, yet unverified, mechanism of action could involve the modulation of signaling pathways such as the NF-κB and MAPK pathways, which are central to the inflammatory response.

Mandatory Visualization: Potential Inflammatory Signaling Pathway Modulation (Hypothetical)

Caption: Hypothetical modulation of inflammatory signaling pathways by a benzaldehyde derivative.

Conclusion

This compound is a chemical compound with potential for further investigation in various scientific fields, particularly as a synthetic intermediate. This guide has compiled the available physicochemical data and presented a hypothetical framework for its synthesis and characterization. It is important to emphasize that the biological activity of this compound remains to be experimentally determined. The comparative analysis with other benzaldehyde derivatives suggests potential areas of investigation. Future research should focus on the experimental validation of the properties and potential applications outlined in this document.

CAS number and molecular weight of 3-Allyl-4,5-dimethoxy-benzaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-Allyl-4,5-dimethoxy-benzaldehyde, a substituted aromatic aldehyde of interest in pharmaceutical and agrochemical research. Due to the limited availability of direct experimental data for this specific compound, this guide also draws upon information from structurally similar analogs to provide a thorough understanding of its potential properties and applications.

Chemical Identity and Physical Properties

This compound is a synthetic organic compound characterized by a benzaldehyde core with allyl and methoxy substituents. These functional groups make it a versatile intermediate for the synthesis of more complex molecules.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 67483-49-2 | [1] |

| Molecular Formula | C12H14O3 | [2] |

| Molecular Weight | 206.24 g/mol | [2] |

| Appearance | White to light yellow crystalline solid | [2] |

| Melting Point | 35-38 °C | [2] |

| Density | 1.135 g/cm³ | [2] |

| Solubility | Soluble in organic solvents such as ethanol, ether, and chloroform. | [2] |

| Purity | Typically ≥95% | [2] |

| Storage | Keep in a cool, dry place away from light and moisture. | [2] |

Hypothetical Synthesis Protocol

A plausible synthetic route for this compound can be extrapolated from established methods for similar benzaldehyde derivatives, such as the synthesis of 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde. The following multi-step protocol is proposed:

Step 1: Allylation of 3,4-Dimethoxybenzaldehyde (Veratraldehyde) This initial step would introduce the allyl group to the aromatic ring. While direct allylation of the ring can be challenging, a common strategy involves the allylation of a precursor with a directing group.

Step 2: Claisen Rearrangement If the allylation is performed on a hydroxylated precursor, a Claisen rearrangement can be used to move the allyl group to the desired position on the ring. For instance, starting from a 4-allyloxy-3-methoxybenzaldehyde derivative, heating can induce the rearrangement to form 3-allyl-4-hydroxy-5-methoxybenzaldehyde.

Step 3: Methylation The final step involves the methylation of the hydroxyl group to yield this compound.

Detailed Experimental Protocol (Hypothetical):

Materials:

-

4-Hydroxy-3,5-dimethoxybenzaldehyde (Syringaldehyde)

-

Allyl bromide

-

Potassium carbonate (K2CO3)

-

Acetone

-

N,N-Dimethylformamide (DMF)

-

Methyl iodide

-

Standard glassware for organic synthesis

Procedure:

-

Synthesis of 4-Allyloxy-3,5-dimethoxybenzaldehyde:

-

Dissolve syringaldehyde (1 equivalent) in acetone.

-

Add anhydrous potassium carbonate (1.5 equivalents).

-

Add allyl bromide (1.2 equivalents) dropwise at room temperature.

-

Reflux the mixture and monitor the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, filter the solid and concentrate the filtrate. Purify the crude product by column chromatography.

-

-

Claisen Rearrangement to 3-Allyl-4-hydroxy-5-methoxybenzaldehyde:

-

Dissolve the product from Step 1 in a high-boiling solvent like DMF.

-

Heat the solution to a high temperature (e.g., 180-220 °C) under an inert atmosphere.

-

Monitor the reaction by TLC.

-

After completion, cool the mixture, add water, and extract with an organic solvent.

-

Purify the product by column chromatography.

-

-

Methylation to this compound:

-

Dissolve the product from Step 2 in a suitable solvent like acetone or DMF.

-

Add anhydrous potassium carbonate (1.5 equivalents).

-

Add methyl iodide (1.2 equivalents).

-

Stir the reaction at room temperature or with gentle heating, monitoring by TLC.

-

Upon completion, work up the reaction by filtration and extraction.

-

Purify the final product by column chromatography.

-

Logical Workflow for Synthesis:

Caption: Hypothetical synthesis workflow for this compound.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is not extensively documented in public literature. However, the bioactivity of structurally related benzaldehyde derivatives provides insights into its potential therapeutic applications. Analogs are known to possess antioxidant and anti-inflammatory properties.[3][4]

Potential Signaling Pathways:

-

NF-κB Signaling Pathway: Benzaldehyde derivatives have been shown to modulate the NF-κB pathway, a key regulator of inflammation. Inhibition of this pathway can lead to a reduction in the expression of pro-inflammatory cytokines.

-

MAPK Signaling Pathway: The mitogen-activated protein kinase (MAPK) pathway is another critical pathway in cellular responses to external stimuli, including inflammation. Modulation of this pathway by benzaldehyde analogs suggests a potential mechanism for their anti-inflammatory effects.[4]

Caption: Potential modulation of inflammatory signaling pathways.

Experimental Protocols for Biological Assays